ETA Receptor Selectivity: Ambrisentan vs. Bosentan and Sitaxentan
Ambrisentan exhibits a high degree of selectivity for the ETA receptor over the ETB receptor, with an ETA:ETB selectivity ratio of 4000:1 [1]. This contrasts with the dual antagonist bosentan (30:1) and is comparable to the selective antagonist sitaxentan (6500:1) [1]. The high selectivity of ambrisentan is hypothesized to confer a reduced risk of ETB-mediated adverse effects such as fluid retention and hepatotoxicity, although direct clinical correlation remains a subject of investigation [2].
| Evidence Dimension | ETA:ETB receptor selectivity ratio |
|---|---|
| Target Compound Data | 4000:1 |
| Comparator Or Baseline | Bosentan: 30:1; Sitaxentan: 6500:1 |
| Quantified Difference | Ambrisentan is ~133-fold more selective for ETA than bosentan; sitaxentan is ~1.6-fold more selective than ambrisentan |
| Conditions | In vitro receptor binding assays using human recombinant endothelin receptors |
Why This Matters
High ETA selectivity may reduce ETB-mediated side effects, influencing compound choice for long-term PAH management and research models requiring selective ETA blockade.
- [1] Vatter H, Seifert V. Ambrisentan: A Review of its Use in Pulmonary Arterial Hypertension. Drugs. 2008;68(5):617-629. Table 2. View Source
- [2] Dupuis J, et al. Inhibition of endothelin receptors in the treatment of pulmonary arterial hypertension: does selectivity matter? Eur Heart J. 2008;29(17):2121-2131. View Source
